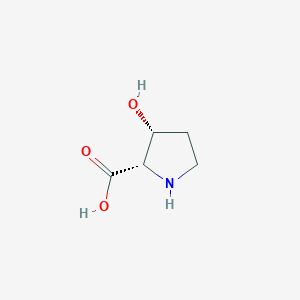

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

説明

特性

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details the key analytical techniques, experimental protocols, and data interpretation used to confirm the absolute and relative stereochemistry of this molecule.

Introduction

This compound, a derivative of proline, possesses two stereocenters, giving rise to four possible stereoisomers. The precise determination of its three-dimensional structure is paramount for its application as a chiral building block in the synthesis of novel therapeutics. Its conformational rigidity and the presence of a hydroxyl group offer unique opportunities for designing molecules with specific biological activities. This guide will walk through the essential steps and analytical methods for the unambiguous structural determination of the (2S,3R) isomer.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| CAS Number | 567-35-1 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >235 °C (decomposes) | [2] |

Spectroscopic data provides the primary evidence for the covalent structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the molecule.

| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) | Reference |

| GC-MS | EI | TOF | 131 (M+), 114, 86, 68 | [3] |

| LC-MS | ESI | Q-TOF | 132.0654 [M+H]⁺ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference NMR Data for Pyrrolidine Ring Protons:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H2 | ~4.0-4.2 | d | J(H2-H3) ≈ 4-6 |

| H3 | ~4.5-4.7 | ddd | J(H2-H3) ≈ 4-6, J(H3-H4α) ≈ 6-8, J(H3-H4β) ≈ 3-5 |

| H4α, H4β | ~2.0-2.4 | m | |

| H5α, H5β | ~3.2-3.5 | m |

Note: Expected values are based on general principles and data for related compounds. Actual values would be determined from 1D and 2D NMR experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound.

Stereoselective Synthesis

The unambiguous synthesis of the (2S,3R) isomer is the first step in its structural confirmation. A common strategy involves starting from a commercially available, stereochemically pure precursor.

Protocol: Synthesis from Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid

-

Starting Material: Commercially available (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[]

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.

-

Procedure:

-

Dissolve Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be purified by recrystallization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified amino acid in 0.6 mL of deuterium oxide (D₂O).

-

Adjust the pD to a neutral value (around 7.0) using dilute DCl or NaOD in D₂O to ensure consistent chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

-

¹H NMR Parameters:

-

Pulse Sequence: Standard 1D proton experiment.

-

Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

-

Acquisition Temperature: 298 K.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Temperature: 298 K.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

To unambiguously assign all proton and carbon signals and confirm the relative stereochemistry through nuclear Overhauser effects (NOEs), perform COSY, HSQC, HMBC, and NOESY or ROESY experiments.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive proof of the absolute and relative stereochemistry.

Protocol for X-ray Diffraction Analysis:

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is slow evaporation from an aqueous ethanol solution.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

The final refined structure will provide the precise atomic coordinates, from which the (2S,3R) stereochemistry can be unequivocally confirmed.

-

Biological Context and Signaling

3-Hydroxyproline is a less abundant isomer of the more common 4-hydroxyproline and is primarily found in collagen. Its presence is crucial for the stability of the collagen triple helix. The metabolism of 3-hydroxyproline is linked to fundamental cellular processes.

Role in Collagen Metabolism

This compound is a catabolic product of collagen degradation. Proline residues in procollagen are hydroxylated by prolyl 3-hydroxylases in the endoplasmic reticulum to form 3-hydroxyproline. This post-translational modification is essential for the proper folding and stability of certain types of collagen.[3][6] The degradation of collagen releases free 3-hydroxyproline.

Metabolic Fate and Link to HIF-1α Signaling

Free 3-hydroxyproline is catabolized in the mitochondria. The degradation pathway of trans-3-hydroxy-L-proline involves the enzyme trans-3-hydroxy-L-proline dehydratase, ultimately leading to the formation of ornithine and glutamate.[7] Recent research suggests a link between hydroxyproline metabolism and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[8] Increased collagen synthesis and subsequent degradation can lead to elevated levels of free hydroxyproline, which has been shown to increase HIF-1α levels, promoting tumor survival in certain cancers.[8]

Conclusion

The definitive structure elucidation of this compound relies on a combination of stereoselective synthesis and advanced spectroscopic techniques. While NMR provides crucial information on the covalent structure and relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration. Understanding the precise three-dimensional arrangement of this molecule is a critical prerequisite for its successful application in the rational design of novel pharmaceuticals and bioactive compounds. The emerging links between its metabolic pathway and cellular signaling cascades further underscore the importance of this unique amino acid in biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 6. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

Stereoselective Synthesis of (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its constrained pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities make it an attractive scaffold for designing enzyme inhibitors, peptide mimetics, and other bioactive molecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of the cis-(2S,3R) isomer, focusing on key methodologies, detailed experimental protocols, and comparative data to aid researchers in its efficient preparation.

Synthesis from a Chiral Pool Precursor: D-Glucose

A prominent and effective strategy for the enantiomerically pure synthesis of this compound utilizes D-glucose as a readily available and inexpensive chiral starting material. This multi-step synthesis establishes the desired stereochemistry through a series of controlled transformations, culminating in the target molecule with an overall yield of approximately 29%.[1][2]

Synthetic Pathway Overview

The synthesis commences with the conversion of D-glucose into an N-benzyloxycarbonyl (Cbz)-protected γ-alkenyl amine intermediate. The pyrrolidine ring is then constructed via a hydroboration-oxidation sequence, followed by mesylation and a subsequent intramolecular SN2 cyclization. The final steps involve the cleavage of a diol, oxidation, and deprotection to afford the desired product.

Caption: Synthetic pathway of this compound from D-Glucose.

Key Experimental Protocols

Step 1: Hydroboration-Oxidation of N-Cbz-γ-alkenyl amine

To a solution of the N-Cbz-γ-alkenyl amine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, a solution of borane-tetrahydrofuran complex (1.5 eq, 1 M in THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq). The mixture is stirred at room temperature overnight. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Mesylation and Intramolecular Cyclization

The intermediate diol (1.0 eq) is dissolved in anhydrous dichloromethane and triethylamine (2.5 eq) at 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude mesylate is then dissolved in a suitable solvent (e.g., methanol) and heated to reflux to induce intramolecular SN2 cyclization. After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is purified by column chromatography to yield the protected pyrrolidine intermediate.

Step 3: Oxidative Cleavage and Final Deprotection

The protected pyrrolidine intermediate (1.0 eq) is first subjected to acidic hydrolysis to remove any acetonide protecting groups. The resulting diol is then dissolved in a mixture of THF and water. Sodium periodate (2.1 eq) is added in portions at 0 °C, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with ethylene glycol, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Pinnick oxidation). Finally, the Cbz protecting group is removed by hydrogenolysis using hydrogen gas and a palladium on carbon catalyst in a solvent such as methanol to yield the final product, this compound.

Quantitative Data

| Step | Product | Yield |

| Multi-step conversion | N-Cbz-γ-alkenyl amine | - |

| Hydroboration-Oxidation | Intermediate Diol | High |

| Mesylation & Cyclization | Protected Pyrrolidine | High |

| Oxidative Cleavage & Deprotection | This compound | - |

| Overall | This compound | ~29% [1][2] |

Synthesis via Diastereoselective Reduction of a 3-Oxo-Proline Derivative

An alternative approach to this compound involves the diastereoselective reduction of a readily available N-protected 3-oxo-proline ester. The key to this strategy is the choice of the reducing agent and reaction conditions to favor the formation of the cis product.

Synthetic Pathway Overview

The synthesis starts with an N-protected (e.g., Boc or Cbz) 3-oxo-proline ester. Diastereoselective reduction of the ketone functionality yields a mixture of cis and trans hydroxyproline esters, with conditions optimized to maximize the desired cis isomer. Subsequent hydrolysis of the ester and removal of the N-protecting group affords the target molecule.

Caption: Synthetic pathway via diastereoselective reduction of a 3-oxo-proline derivative.

Key Experimental Protocols

Step 1: Diastereoselective Reduction of N-Boc-3-oxoproline methyl ester

To a solution of N-Boc-3-oxoproline methyl ester (1.0 eq) in a suitable solvent (e.g., THF, methanol) at a low temperature (e.g., -78 °C), a solution of a stereoselective reducing agent is added. Common reducing agents for achieving high diastereoselectivity include sodium borohydride in the presence of chelating agents, or more sterically demanding hydride reagents. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product is determined by NMR spectroscopy or chiral HPLC. The desired cis isomer is separated from the trans isomer by column chromatography.

Step 2: Hydrolysis and Deprotection

The purified cis-N-Boc-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., methanol or dioxane) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction is then acidified to a pH of approximately 2 with a dilute acid (e.g., 1N HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give the N-Boc protected amino acid. The Boc group is subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.

Quantitative Data

The diastereomeric ratio and overall yield are highly dependent on the specific reducing agent, substrate, and reaction conditions employed. Researchers should consult relevant literature for optimized conditions for their specific N-protected 3-oxo-proline ester.

| Step | Product | Diastereomeric Ratio (cis:trans) | Yield |

| Diastereoselective Reduction | cis-N-protected-3-hydroxypyrrolidine-2-carboxylic acid ester | Variable (dependent on conditions) | Moderate to High |

| Hydrolysis & Deprotection | This compound | - | High |

Conclusion

This guide has outlined two robust stereoselective synthetic routes to this compound. The synthesis from D-glucose offers a reliable method to obtain the enantiomerically pure product, leveraging the inherent chirality of the starting material. The diastereoselective reduction of a 3-oxo-proline derivative provides a potentially shorter route, with the key challenge being the optimization of the reduction step to achieve high cis selectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the laboratory's expertise. The detailed protocols and comparative data presented herein are intended to provide a solid foundation for researchers and drug development professionals in the synthesis of this valuable chiral building block.

References

An In-depth Technical Guide to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, chiral structure makes it a valuable building block for the stereoselective synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly as a precursor for compounds targeting neurotransmitter pathways.

Chemical and Physical Properties

This compound, a derivative of proline, possesses distinct stereochemistry that dictates its utility in asymmetric synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| CAS Number | 118492-86-7 | [2] |

| Canonical SMILES | C1NC(C(C1)O)C(=O)O | [1] |

| InChI Key | BJBUEDPLEOHJGE-DMTCNVIQSA-N | [1] |

| Appearance | White to light beige powder (for related isomers) | [3] |

| XLogP3 | -3.2 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 69.6 Ų | [4] |

| Purity | Typically ≥95% for commercial products | [2] |

| Storage | 2-8°C | [2] |

Experimental Protocols

The synthesis and analysis of this compound and its derivatives require precise stereochemical control. Below are methodologies derived from available literature for its preparation and characterization.

Synthesis Protocol: Hydrolysis of N-Boc-protected Methyl Ester

A common strategy to obtain the target molecule involves the synthesis of a protected precursor, which can then be deprotected. The following protocol describes the hydrolysis of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to its corresponding carboxylic acid, a key intermediate.[5]

Materials:

-

(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester

-

Tetrahydrofuran (THF)

-

0.2N aqueous lithium hydroxide (LiOH) solution

-

Diethyl ether

-

5% aqueous hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the starting ester (e.g., 0.30 g, 1.22 mmol) in tetrahydrofuran (12 mL).

-

Add 0.2N aqueous lithium hydroxide solution (6.12 mL, 1.22 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction completion by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether (30 mL).

-

Extract the aqueous layer with 0.2N aqueous LiOH solution (3 x 5 mL).

-

Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator to yield the N-Boc protected product.[5]

-

Subsequent removal of the Boc protecting group can be achieved under acidic conditions (e.g., with trifluoroacetic acid) to yield the final target compound.

Figure 1: Synthesis workflow for N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid.

Analytical Characterization

The purity, identity, and stereochemistry of this compound are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC columns can be employed to determine the enantiomeric excess.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, often revealing the [M+H]⁺ ion.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The coupling constants and chemical shifts are crucial for verifying the cis or trans relationship of the substituents on the pyrrolidine ring.

Biological Activity and Drug Development Applications

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds.[2] Its rigid conformation and defined stereocenters are critical for creating enantiomerically pure drugs, which often leads to higher efficacy and fewer side effects.[2]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Derivatives of this core structure have shown significant potential as modulators of key central nervous system targets.

Figure 2: Role as a chiral precursor in the drug development pipeline.

GABA Receptor Agonists

Derivatives of this compound have been investigated as GABA receptor agonists.[] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Agonists of the GABA-A receptor, a ligand-gated ion channel, enhance the influx of chloride ions into neurons. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition and producing anxiolytic, anticonvulsant, and muscle relaxant effects.[] The specific stereochemistry of the pyrrolidine ring is crucial for selective and potent interaction with GABA receptor subtypes.[1]

Figure 3: Potential action of a GABA agonist at a postsynaptic terminal.

Dopamine Receptor Agonists

The pyrrolidine scaffold is also a key component in the design of ligands for dopamine receptors.[] Synthetic derivatives have been developed as dopamine receptor agonists, particularly targeting the D2 and D3 subtypes.[9] Dopamine receptors are G-protein coupled receptors (GPCRs) involved in motor control, motivation, and reward.[9] Agonists at these receptors can be used to treat conditions like Parkinson's disease, which is characterized by a loss of dopaminergic neurons. The interaction of a ligand with the dopamine receptor initiates a signaling cascade, often involving the inhibition of adenylyl cyclase, which modulates neuronal excitability. The stereochemistry provided by the this compound core is critical for achieving high affinity and selectivity for specific dopamine receptor subtypes.[10]

Figure 4: Potential action of a dopamine agonist at a postsynaptic terminal.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its stereochemically rich and conformationally restricted structure provides an ideal starting point for the synthesis of complex pharmaceutical agents. The continued exploration of this and related pyrrolidine scaffolds is a promising avenue for the development of novel therapeutics, particularly for neurological disorders involving GABAergic and dopaminergic signaling. The experimental protocols and applications outlined in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation medicines.

References

- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

- 4. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Engagement of the GABA to KCC2 signaling pathway contributes to the analgesic effects of A3AR agonists in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. This document covers its chemical identifiers, physicochemical properties, stereoselective synthesis, and its role in the development of novel therapeutics, particularly as a scaffold for ionotropic glutamate receptor antagonists.

Chemical Identifiers and Physicochemical Properties

This compound, also known as cis-3-hydroxy-L-proline, is a non-proteinogenic amino acid. Its unique stereochemistry and functional groups make it a valuable starting material for the synthesis of complex molecules.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 567-35-1 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | cis-3-Hydroxy-L-proline, (3R)-3-Hydroxy-L-proline |

| InChI | InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |

| InChIKey | BJBUEDPLEOHJGE-DMTCNVIQSA-N |

| SMILES | C1NC(C(C1)O)C(=O)O |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 221-228 °C (decomposes) |

| Boiling Point | 355.2 °C (Predicted) |

| Density | 1.395 g/cm³ (Predicted) |

| Solubility | Soluble in water and polar solvents |

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Several stereoselective synthetic routes have been reported in the literature. Below is a representative experimental protocol based on published methods.

Experimental Protocol: Chemoenzymatic Synthesis

This method utilizes a chemoenzymatic strategy, which often provides high stereoselectivity and milder reaction conditions. A key step can involve the use of proline hydroxylases.

Materials:

-

L-proline

-

Proline hydroxylase (e.g., from Dactylosporangium sp.)

-

α-ketoglutarate

-

Ascorbic acid

-

Ferrous sulfate (FeSO₄)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Ion-exchange resin (e.g., Dowex 50W)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, dissolve L-proline, α-ketoglutarate (as a co-substrate), ascorbic acid (as a reducing agent), and a catalytic amount of ferrous sulfate in the buffer solution.

-

Enzymatic Hydroxylation: Equilibrate the solution to the optimal temperature for the proline hydroxylase (typically 25-37 °C). Add the proline hydroxylase enzyme to initiate the reaction. Maintain the pH of the reaction mixture at the optimal level for the enzyme.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic method (e.g., HPLC or chiral GC-MS) to determine the conversion of L-proline and the formation of cis-3-hydroxy-L-proline.

-

Reaction Quenching: Once the reaction has reached the desired conversion, terminate the enzymatic reaction by acidifying the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the enzyme.

-

Enzyme Removal: Centrifuge the acidified mixture to pellet the precipitated enzyme and other proteins. Decant the supernatant containing the product.

-

Purification:

-

Apply the supernatant to a column packed with a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form).

-

Wash the column with deionized water to remove unreacted starting materials and salts.

-

Elute the product, this compound, using an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

-

Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and stereochemical purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Synthetic Workflow Diagram

Caption: Chemoenzymatic synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound is a valuable chiral intermediate for the synthesis of a variety of pharmacologically active compounds.[1] Its rigid pyrrolidine ring and the stereochemistry of its substituents are key features for molecular recognition by biological targets.

One of the most significant applications of this scaffold is in the development of antagonists for ionotropic glutamate receptors (iGluRs) . iGluRs, including NMDA, AMPA, and kainate receptors, are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders.

A notable example is the derivative (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid , which has been identified as a broad-spectrum iGluR antagonist.[2][3] This demonstrates the potential of the this compound core in designing ligands that can modulate glutamatergic signaling.

Signaling Pathways

While the direct signaling pathways modulated by this compound itself are not extensively characterized, its role as a precursor to iGluR antagonists provides a clear mechanism of action for its derivatives at the synaptic level.

Mechanism of Action of iGluR Antagonists

Derivatives of this compound can act as competitive antagonists at iGluRs. In the glutamatergic synapse, glutamate is released from the presynaptic neuron and binds to iGluRs on the postsynaptic membrane, leading to ion influx and neuronal excitation. A competitive antagonist based on the this compound scaffold would bind to the same site as glutamate on the iGluR, but without activating the receptor. This blockage prevents glutamate from binding and subsequently inhibits the excitatory signal.

Caption: Mechanism of iGluR antagonism by a derivative.

Conclusion

This compound is a stereochemically defined building block with significant potential in drug discovery and development. Its utility in the synthesis of potent iGluR antagonists highlights its importance for neuroscience research and the development of therapies for neurological and psychiatric conditions. Further exploration of its biological activities and the development of novel synthetic methodologies will continue to expand its applications in medicinal chemistry.

References

- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic Acid Derivatives

Introduction

This compound, a conformationally constrained analog of the amino acid proline, serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this core structure have demonstrated a wide array of biological activities, including antagonism of glutamate receptors, inhibition of protein kinases, and antiviral effects. This guide provides a comprehensive overview of the key biological activities, quantitative structure-activity relationships (SAR), and experimental methodologies related to these promising compounds.

Key Biological Activities and Data

The derivatives of this compound have been investigated for several therapeutic applications, with significant findings in neuroscience, oncology, and infectious diseases.

Ionotropic Glutamate Receptor (iGluR) Antagonism

Derivatives of this scaffold have been identified as broad-spectrum antagonists of ionotropic glutamate receptors (iGluRs), which are critical mediators of excitatory neurotransmission in the central nervous system. Dysregulation of iGluR signaling is implicated in numerous neurological and psychiatric disorders, making them important drug targets.

A key derivative, (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, has been the subject of detailed structure-activity relationship (SAR) studies.[1] Modifications to the phenyl ring have led to compounds with altered affinity and selectivity for different iGluR subtypes, such as Kainate (GluK) and AMPA (GluA) receptors.

Table 1: Quantitative Data for iGluR Antagonist Activity

| Compound | Substituent | Target | Ki (μM) |

|---|---|---|---|

| 1 | 3-carboxyphenyl | Broad-range iGluR | - |

| 2a | 3-carboxy-4-hydroxyphenyl | GluK3 | 0.87 |

| GluK1 | 4.8 | ||

| 2e | 3-carboxy-4-methoxyphenyl | GluA2 | - |

| 2f | 3-carboxy-4-chlorophenyl | GluK1 | - |

Data sourced from structure-activity relationship studies on (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs.[1]

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell proliferation, differentiation, and migration. As a negative regulator of osteogenesis, PYK2 is a therapeutic target for conditions like osteoporosis.[2] Several small molecule inhibitors based on various scaffolds have been developed. Notably, PF-4618433, a potent and selective PYK2 inhibitor, has been shown to promote osteogenesis in human mesenchymal stem cell (hMSC) cultures.[3] While not a direct derivative of the core topic, its mechanism provides a key area of research where such scaffolds could be applied.

Table 2: Quantitative Data for PYK2 Inhibition

| Compound | Target | IC50 | Cellular Effect |

|---|---|---|---|

| PF-4618433 | PYK2 | 637 nM | Promotes osteogenesis of hMSC cultures (0.1-1.0 μM)[3] |

| Representative Pyridinone Series Compound | PYK2 | ~110 nM | Increased levels of osteogenic markers in MC3T3 cells (EC50 ~0.01 μM)[4] |

Antiviral Activity

The this compound scaffold is a key intermediate in the synthesis of various antiviral agents.[5] Its structural similarity to proline allows it to be incorporated into peptidomimetics, which can enhance metabolic stability and bioavailability in drug design.[5] While specific data on direct derivatives is sparse in the provided results, related carboxylic acid derivatives have shown significant antiviral potential. For example, a novel indole-3-carboxylic acid derivative demonstrated a potent inhibitory effect against SARS-CoV-2 replication in vitro.[6][7]

Table 3: Antiviral Activity of Related Carboxylic Acid Derivatives

| Compound Class | Virus Target | IC50 | Selectivity Index (SI) |

|---|

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 µg/mL | 78.6 |

Data sourced from in vitro studies on a novel indole-3-carboxylic acid derivative.[6][7]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings in drug development.

Synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogs

A stereoselective synthesis route was developed to produce various analogs for SAR studies.[8]

-

Step 1: 1,4-Addition: An appropriate arylic cuprate is added to an enantiopure enone (10) to yield the adduct (11) as a single diastereomer.

-

Step 2: Reduction: The lactam in adduct (11) is reduced using borane in tetrahydrofuran (THF).

-

Step 3: Deprotection: The TBS (tert-butyldimethylsilyl) ether protecting groups are removed to afford a diol (12).

-

Step 4: Oxidation: The diol is oxidized with Ruthenium(III) chloride (RuCl₃) to form the corresponding diacid.

-

Step 5: Final Deprotection: The BOC (tert-butoxycarbonyl) protecting group is removed with trifluoroacetic acid (TFA) to yield the final target compound.

PYK2 Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the kinase activity of PYK2.[4]

-

Objective: To determine the IC₅₀ value of test compounds against PYK2.

-

Procedure:

-

A screening campaign is performed with a diverse library of small molecule compounds.

-

Compounds are tested for their ability to inhibit PYK2 kinase activity, often using a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate peptide.

-

A counter-screen against the closely related focal adhesion kinase (FAK) is performed to assess selectivity.

-

Compounds showing strong biochemical potency against PYK2 and high selectivity over FAK are prioritized.

-

Dose-response curves are generated to calculate the IC₅₀ values.

-

In Vitro Antiviral Assay (SARS-CoV-2)

This cell-based assay evaluates the efficacy of compounds in inhibiting viral replication.[6][9]

-

Cell Line: Vero-ACE2-TMPRSS2 cells, engineered for high susceptibility to SARS-CoV-2, are used.

-

Procedure:

-

Cells are plated in 24-well plates.

-

A stock of SARS-CoV-2 is diluted to achieve a specific number of plaque-forming units (PFUs) per well.

-

Cells are inoculated with the virus and incubated for 1.5 hours at 37°C.

-

Test compounds are serially diluted and added to the wells.

-

After a suitable incubation period, the viral replication is quantified. For the specific indole-3-carboxylic acid derivative, complete inhibition of replication was observed at a concentration of 52.0 μM.[6][7] The IC₅₀ is determined from the dose-response curve.

-

Visualizations: Pathways and Workflows

PYK2 Signaling in Osteogenesis

PYK2 acts as a negative regulator of bone formation. Its inhibition is hypothesized to promote the differentiation and activity of osteoblasts, the cells responsible for building new bone.

Caption: PYK2 inhibition pathway to promote osteogenesis.

General Drug Discovery Workflow

The process of identifying and validating biologically active derivatives follows a structured workflow from initial design to in vivo testing.

Caption: Workflow for derivative synthesis and evaluation.

Structure-Activity Relationship (SAR) Logic for iGluR Antagonists

The SAR for iGluR antagonists demonstrates how small chemical modifications can significantly impact receptor selectivity.

Caption: SAR logic for iGluR antagonist selectivity.

References

- 1. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of small molecule inhibitors of proline-rich tyrosine kinase 2 (Pyk2) with osteogenic activity in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Hydroxypyrrolidine Core: A Journey from Nature's Alkaloids to Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Hydroxypyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxypyrrolidine scaffold is a privileged heterocyclic motif that has been a cornerstone in the landscape of natural products and medicinal chemistry for over a century. From its early discovery in potent alkaloids that have shaped medicine and culture to its integral role in the architecture of modern blockbuster drugs, the journey of hydroxypyridine compounds is a compelling narrative of chemical discovery and therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of these vital compounds, detailing their natural origins, the evolution of their synthesis, and their impact on drug development. We will explore the seminal discoveries of naturally occurring hydroxypyrrolidine alkaloids, trace the development of synthetic methodologies, and examine the mechanisms of action of key hydroxypyrrolidine-containing drugs.

Seminal Discoveries of Naturally Occurring Hydroxypyrrolidine Alkaloids

The story of hydroxypyrrolidine compounds begins with the isolation and characterization of several potent alkaloids from natural sources. These discoveries not only unveiled novel chemical structures but also laid the foundation for pharmacology and synthetic chemistry.

Atropine and the Tropane Alkaloids

One of the earliest encounters with the hydroxypyrrolidine moiety was through the study of tropane alkaloids, most notably atropine. The mydriatic (pupil-dilating) effects of extracts from the deadly nightshade plant, Atropa belladonna, have been known since antiquity, with Cleopatra reportedly using them for cosmetic purposes.[1] The pure crystalline form of the active substance, atropine, was first isolated in 1831 by the German pharmacist Heinrich F. G. Mein.[2][3] The substance was first synthesized by German chemist Richard Willstätter in 1901.[2][3] The structure of atropine, featuring a hydroxylated pyrrolidine ring within its bicyclic tropane core, was a significant challenge for early chemists to elucidate.

Cocaine: The Stimulant from the Andes

The coca plant (Erythroxylum coca) has been cultivated in the Andes for centuries for its stimulant properties. The active alkaloid, cocaine, was first isolated in 1855 by the German chemist Friedrich Gaedcke, who named it "erythroxyline".[4][5] This was later refined by Albert Niemann, who published a detailed description in 1860 and coined the name "cocaine".[4][5] The complete synthesis and structural elucidation of cocaine were achieved by Richard Willstätter in 1898, a landmark achievement in natural product synthesis.[4] Willstätter's synthesis, starting from tropinone, was the first biomimetic synthesis of an organic structure recorded in the chemical literature.[4]

Nicotine: The Principal Alkaloid of Tobacco

Nicotine, the primary psychoactive component of the tobacco plant (Nicotiana tabacum), is another prominent naturally occurring pyrrolidine alkaloid. Crude nicotine was known by 1571, and the compound was purified in 1828.[6] Its correct molecular formula was established in 1843, and the first laboratory synthesis was reported by Amé Pictet and P. Rotschy in 1904.[6]

The Evolution of Hydroxypyrrolidine Synthesis

The rich biological activity of hydroxypyrrolidine-containing natural products spurred the development of synthetic methods to access this important scaffold. Early efforts focused on the total synthesis of the natural products themselves, while later work aimed to develop more general and stereoselective methods for the synthesis of hydroxypyrrolidine derivatives.

Early Synthetic Endeavors: The Landmark Syntheses

The first total syntheses of tropane alkaloids and nicotine were monumental achievements that demonstrated the power of organic synthesis.

-

Willstätter's Synthesis of Cocaine (1898): This multi-step synthesis started from the related natural product, tropinone. While groundbreaking, the synthesis was long and low-yielding.[4]

-

Pictet's Synthesis of Nicotine (1904): This synthesis involved the pyrolysis of N-(β-pyridyl-α-aminoethyl)pyrrole.

The Rise of Stereoselective Synthesis

A major challenge in hydroxypyrrolidine synthesis is the control of stereochemistry, as the biological activity of these compounds is often highly dependent on their absolute configuration. The development of stereoselective methods has been a major focus of research in this area.

Early approaches to chiral hydroxypyrrolidines often relied on the use of natural chiral starting materials, or "chiral pools." For example, chiral N-benzyl-3-hydroxypyrrolidine was prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[7] Glutamic acid was also utilized as a starting material, being converted to chiral 4-amino-2-hydroxybutyric acid.[7] 4-hydroxy-L-proline, a naturally occurring hydroxylated pyrrolidine, has also been a common starting point for the synthesis of various derivatives.

More recent methods have focused on asymmetric synthesis, employing chiral catalysts or auxiliaries to induce stereoselectivity. These methods have enabled the efficient and scalable production of enantiomerically pure hydroxypyrrolidine building blocks, such as (S)-3-hydroxypyrrolidine, which is a key intermediate in the synthesis of numerous pharmaceuticals.[8]

Hydroxypyrrolidines in Modern Drug Discovery

The hydroxypyrrolidine scaffold is a common feature in a wide range of modern pharmaceuticals, from antiviral and anticancer agents to antibiotics.

Antiviral Agents: Targeting Hepatitis C Virus

Hydroxypyrrolidine derivatives have proven to be highly effective in the treatment of chronic hepatitis C virus (HCV) infection.

-

Asunaprevir (Sunvepra): An inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[9][10] Asunaprevir binds to the active site of the NS3 protease, preventing it from cleaving the viral polyprotein and thus halting the production of new viral particles.[10]

-

Daclatasvir (Daklinza): A first-in-class inhibitor of the HCV NS5A protein.[11][12] NS5A is a multifunctional protein crucial for both viral RNA replication and the assembly of new virions.[6][13] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its functions.[12]

Anticancer Therapeutics: The PI3K Pathway

-

Alpelisib (Piqray): A potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[14][15] Mutations in the PIK3CA gene, which encodes p110α, are common in many cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting uncontrolled cell growth and survival.[14] Alpelisib blocks this aberrant signaling, leading to reduced proliferation and increased apoptosis in cancer cells with PIK3CA mutations.[14]

Antibiotics: Inhibiting Bacterial Cell Wall Synthesis

-

Ertapenem (Invanz) and Meropenem (Merrem): These are broad-spectrum carbapenem antibiotics that contain a hydroxypyrrolidine moiety.[16] They act by inhibiting the synthesis of the bacterial cell wall.[16] Specifically, they bind to penicillin-binding proteins (PBPs), enzymes that catalyze the final steps of peptidoglycan synthesis.[16] By blocking this process, they weaken the cell wall, leading to bacterial cell death.[16]

Quantitative Data on Biological Activity

| Compound | Target | Biological Activity | Reference(s) |

| Atropine | Muscarinic Acetylcholine Receptors (M1-M5) | IC50: 2.22 nM (M1), 4.32 nM (M2), 4.16 nM (M3), 2.38 nM (M4), 3.39 nM (M5) | [15] |

| Cocaine | Dopamine Transporter (DAT) | Kd: 7 nM (high-affinity site) | [17] |

| Asunaprevir | HCV NS3/4A Protease (Genotype 1a) | IC50: 0.7 nM | [18] |

| HCV NS3/4A Protease (Genotype 1b) | IC50: 0.3 nM | [18] | |

| HCV Replicon (Genotype 1a) | EC50: 4.0 nM | [19] | |

| HCV Replicon (Genotype 1b) | EC50: 1.0 nM | [19] | |

| Daclatasvir | HCV Replicon (Genotype 1a) | EC50: 50 pM | [11] |

| HCV Replicon (Genotype 1b) | EC50: 9 pM | [11] | |

| HCV Replicon (Genotype 3a) | EC50: 120-870 pM | [20] | |

| Alpelisib | PI3Kα | IC50: 5 nM | [4] |

| PI3Kβ | IC50: 1200 nM | [4] | |

| PI3Kδ | IC50: 290 nM | [4] | |

| PI3Kγ | IC50: 250 nM | [4] | |

| Ertapenem | Pseudomonas aeruginosa | MIC90: 16 mg/L | [21] |

| Acinetobacter species | MIC90: 16 mg/L | [21] |

Experimental Protocols for Key Historical Syntheses

Willstätter's Synthesis of Cocaine (1898) - A Conceptual Outline

Richard Willstätter's first total synthesis of cocaine was a landmark achievement in organic chemistry. While the original publication lacks the detailed experimental procedures common today, the key transformations are well-documented.

-

Starting Material: Tropinone, a related natural product.

-

Key Steps:

-

Reduction of the tropinone ketone to the corresponding alcohol, tropine.

-

Esterification of the tropine hydroxyl group with benzoic acid.

-

Introduction of a carbomethoxy group at the C-2 position of the tropane ring. This was a particularly challenging step and involved a multi-step sequence.

-

Resolution of the racemic mixture to obtain the naturally occurring (-)-cocaine.

-

This synthesis, while not practical for large-scale production, was a testament to the ingenuity of early synthetic chemists and solidified the structure of cocaine.[4]

Pictet's Synthesis of Nicotine (1904) - A Conceptual Outline

Amé Pictet's synthesis of nicotine was another early milestone in alkaloid synthesis.

-

Starting Materials: N-methyl-α-aminopyridine and ethyl succinate.

-

Key Steps:

-

Condensation of the starting materials to form a pyrrolidone derivative.

-

Reduction of the pyrrolidone to a pyrrolidine.

-

Cyclization to form the nicotine skeleton.

-

Resolution of the racemic product.

-

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathway (Blocked by Atropine)

Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.

Dopamine Transporter (DAT) Inhibition by Cocaine

Caption: Cocaine blocks the reuptake of dopamine by the dopamine transporter.

PI3K/AKT/mTOR Signaling Pathway (Inhibited by Alpelisib)

Caption: Alpelisib inhibits the PI3Kα isoform, blocking downstream signaling.

HCV Replication and Inhibition by Asunaprevir and Daclatasvir

Caption: Asunaprevir and daclatasvir inhibit key HCV replication proteins.

Bacterial Cell Wall Synthesis and Inhibition by Carbapenems

Caption: Carbapenems inhibit peptidoglycan cross-linking by targeting PBPs.

Conclusion

The hydroxypyrrolidine core has proven to be a remarkably versatile and enduring scaffold in the realm of chemical biology and drug discovery. From its origins in ancient plant remedies to its central role in cutting-edge pharmaceuticals, the journey of hydroxypyrrolidine compounds reflects the broader evolution of our understanding of chemistry and medicine. The continued exploration of new synthetic methodologies and the identification of novel biological targets for hydroxypyrrolidine derivatives promise to extend the legacy of this remarkable chemical entity for years to come. The rich history and diverse applications of these compounds serve as a powerful reminder of the synergy between natural product discovery and synthetic innovation in the ongoing quest for new and improved therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a New Allosteric Binding Site for Cocaine in Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 7. [PDF] The binding sites for cocaine and dopamine in the dopamine transporter overlap | Semantic Scholar [semanticscholar.org]

- 8. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. journals.asm.org [journals.asm.org]

- 20. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Chiral Synthesis Strategies for Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast number of natural products and pharmaceuticals. The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic strategies a critical area of research. This technical guide provides an in-depth overview of the core strategies for the chiral synthesis of substituted pyrrolidines, complete with comparative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct more complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. Amino acids, in particular L-proline and L-pyroglutamic acid, are common and cost-effective starting points for the synthesis of chiral pyrrolidines.

Synthesis from Pyroglutamic Acid

L-pyroglutamic acid is a versatile chiral building block that allows for the synthesis of a variety of substituted pyrrolidines. The two distinct carbonyl groups can be selectively manipulated to introduce substituents at various positions on the pyrrolidine ring.

Quantitative Data for Synthesis from Pyroglutamic Acid Derivatives

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | d.r. | Ref. |

| 1 | Pyroglutamic acid-derived hemiaminal | Mesitylene, Lewis Acid | cis-2,5-disubstituted pyrrolidine | - | - | [1] |

| 2 | L-Pyroglutamic acid | 1. SOCl₂, EtOH; 2. NaBH₄, CaCl₂ | (S)-5-(hydroxymethyl)pyrrolidin-2-one | High | - | [2] |

Experimental Protocol: Synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid

This protocol is adapted from a standard procedure for the reduction of pyroglutamic acid esters.[2]

1. Esterification of L-Pyroglutamic Acid:

-

To a solution of L-pyroglutamic acid (1.0 eq) in ethanol (EtOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude ethyl L-pyroglutamate.

2. Reduction of the Ester:

-

Dissolve the crude ethyl L-pyroglutamate in EtOH and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, followed by the slow addition of a solution of calcium chloride (CaCl₂) (1.0 eq) in EtOH.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by the addition of 1 M HCl.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Logical Relationship: Chiral Pool Synthesis from L-Glutamic Acid

References

A Technical Guide to the Natural Occurrence of Hydroxypyrrolidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of hydroxypyrrolidine alkaloids, a class of nitrogen-containing secondary metabolites with diverse biological activities. This document details their distribution in nature, biosynthesis, and methods for their extraction and analysis, with a focus on quantitative data and detailed experimental protocols. Furthermore, it delves into the known signaling pathways affected by these alkaloids, offering insights for drug discovery and development.

Natural Occurrence and Distribution

Hydroxypyrrolidine alkaloids are found across various plant families, exhibiting a wide range of structural diversity. Their presence has been notably documented in the Solanaceae, Erythroxylaceae, and various other plant species.

Table 1: Quantitative Occurrence of Selected Hydroxypyrrolidine Alkaloids in Natural Sources

| Alkaloid | Plant Source | Plant Part | Concentration (dry weight) | Reference(s) |

| Cuscohygrine | Erythroxylum coca var. coca | Leaves | Varies, can be a minor component | [1] |

| Hygrine | Erythroxylum coca var. coca | Leaves | Varies, can be a minor component | [1] |

| 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) | Lonchocarpus sericeus | - | Not specified in available results | [2] |

| Cocaine (related tropane alkaloid) | Erythroxylum coca var. coca | Leaves | 0.63% | [1] |

| Cocaine (related tropane alkaloid) | Erythroxylum coca var. ipadu | Leaves | 0.11% - 0.41% | [1] |

| Cocaine (related tropane alkaloid) | Erythroxylum novogranatense | Leaves | 0.77% (Colombian) - 0.72% (Trujillo) | [1] |

Biosynthesis of Hydroxypyrrolidine Alkaloids

The biosynthesis of the pyrrolidine ring, the core structure of these alkaloids, typically originates from the amino acid L-ornithine. The pathway involves a series of enzymatic reactions, including decarboxylation and methylation, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate.

Experimental Protocols

General Extraction of Hydroxypyrrolidine Alkaloids

The following protocol outlines a general procedure for the extraction of alkaloids from plant material. Optimization of solvents and conditions may be necessary for specific alkaloids and plant matrices.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ammonia solution (25%)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Moisten the powdered plant material (100 g) with a mixture of methanol, water, and ammonia (e.g., 70:25:5 v/v/v) and allow to stand for 4 hours in a closed container.

-

Percolation: Transfer the moistened plant material to a percolator and extract with methanol until the percolate is colorless.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Acid-Base Partitioning: a. Dissolve the concentrated extract in 1 M hydrochloric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Make the acidic solution alkaline (pH 9-10) by the addition of ammonia solution. d. Extract the alkaline solution three times with chloroform in a separatory funnel.

-

Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Isolation by Column Chromatography

Further purification of the crude alkaloid extract can be achieved using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents for elution (e.g., hexane, chloroform, ethyl acetate, methanol in increasing polarity)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding more polar solvents (gradient elution).

-

Fraction Collection: Collect the eluate in small fractions.

-

Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the desired pure compound (as determined by TLC) and evaporate the solvent to obtain the isolated hydroxypyrrolidine alkaloid.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method can be used for the quantitative analysis of hydroxypyrrolidine alkaloids.[3][4][5]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example for Nicotine-related alkaloids): [5]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 260 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard of the hydroxypyrrolidine alkaloid in methanol. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the sample solution and determine the peak area of the analyte.

-

Quantification: Calculate the concentration of the hydroxypyrrolidine alkaloid in the sample using the regression equation from the calibration curve.

Signaling Pathways and Mechanisms of Action

Certain hydroxypyrrolidine alkaloids have been shown to interact with specific biological targets, leading to the modulation of cellular signaling pathways. A notable example is 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), which acts as an inhibitor of glucosidase I, an enzyme crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum.

Inhibition of Glucosidase I by DMDP

Glucosidase I is the first enzyme in the N-linked glycoprotein processing pathway, responsible for trimming the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor. Inhibition of this enzyme by DMDP leads to the accumulation of monoglucosylated glycoproteins, which can affect protein folding, quality control, and subsequent cellular processes.

The consequences of glucosidase I inhibition can be far-reaching, impacting viral replication, cell-cell recognition, and immune responses, making hydroxypyrrolidine alkaloids like DMDP interesting candidates for further investigation in drug development. The study of other hydroxypyrrolidine alkaloids and their effects on neuronal signaling pathways is an active area of research.

Conclusion

Hydroxypyrrolidine alkaloids represent a structurally diverse class of natural products with significant biological potential. This guide has provided an overview of their natural occurrence, biosynthesis, and methodologies for their study. The detailed experimental protocols and visualization of a key signaling pathway are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate the quantitative distribution and therapeutic potential of this promising class of alkaloids.

References

- 1. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic and Biological Insights into 3-Hydroxypyrrolidine-2-carboxylic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrrolidine-2-carboxylic acid, a substituted proline analog, exists as four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These isomers, often referred to in cis and trans configurations, are of significant interest in medicinal chemistry and drug development. They serve as valuable chiral building blocks for the synthesis of complex biologically active molecules. Derivatives of these isomers have shown potential as GABA and dopamine agonists, suggesting their relevance in neuroscience research. Furthermore, as metabolites of proline, they play a role in fundamental metabolic pathways. This technical guide provides a consolidated overview of the available spectroscopic data, experimental protocols, and biological context for the isomers of 3-hydroxypyrrolidine-2-carboxylic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for the free acid forms of the individual isomers are not available in the aggregated search results. Generic chemical shift ranges for carboxylic acids are provided for context.[1][2]

Table 1: ¹H NMR Data

| Isomer | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - | - | - |

| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - | - | - |

| General Carboxylic Acid | Varies | -COOH | ~10-13 | broad singlet | - |

| α-protons | ~2.0-2.5 | - | - |

Table 2: ¹³C NMR Data

| Isomer | Solvent | Carbon | Chemical Shift (ppm) |

| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |

| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |

| General Carboxylic Acid | Varies | -COOH | ~170-185 |

| α-carbon | ~30-40 |

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for the isomers of 3-hydroxypyrrolidine-2-carboxylic acid are not detailed in the available resources. The characteristic absorption bands for carboxylic acids are provided as a general reference.[3][4][5]

Table 3: Infrared (IR) Spectroscopy Data

| Isomer | Sample Phase | Functional Group | Absorption Range (cm⁻¹) |

| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |

| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |

| General Carboxylic Acid | Varies | O-H stretch | 3300-2500 (broad) |

| C-H stretch | 3000-2850 | ||

| C=O stretch | 1760-1690 (strong) | ||

| C-O stretch | 1320-1210 | ||

| O-H bend | 1440-1395 and 950-910 |

Mass Spectrometry (MS)

Mass spectrometry data is available for the general structure of 3-hydroxypyrrolidine-2-carboxylic acid and for the N-Boc protected (2S,3S)-isomer.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) | Source |

| 3-Hydroxypyrrolidine-2-carboxylic acid | GC-MS (EI) | 158, 159, 142, 129, 144 | PubChem CID: 559314[6] |

| N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | ES+ | 230.3 (M+1) | ChemicalBook[7] |

Experimental Protocols

Synthesis of N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid[7]

This synthesis involves the hydrolysis of the corresponding methyl ester.

Materials:

-

(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester

-

Tetrahydrofuran (THF)

-

0.2N aqueous lithium hydroxide (LiOH)

-

Diethyl ether

-

5% aqueous hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester in THF.

-

Add 0.2N aqueous LiOH to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the mixture with diethyl ether and extract with 0.2N aqueous LiOH.

-

Combine the aqueous layers and acidify to pH 2 with 5% aqueous HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Biological Context and Signaling Pathways